molecular formula C28H23N7O3S3 B11504461 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B11504461
M. Wt: 601.7 g/mol
InChI Key: GIWUDHAEHJNPTC-UHFFFAOYSA-N
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Description

2-{[5-(2-Phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a complex heterocyclic compound. It features a triazinoindole core, which is known for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound’s structure includes a phenylethyl group, a thiazole ring, and a sulfamoyl group, contributing to its unique chemical and biological properties.

Properties

Molecular Formula

C28H23N7O3S3

Molecular Weight

601.7 g/mol

IUPAC Name

2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C28H23N7O3S3/c36-24(30-20-10-12-21(13-11-20)41(37,38)34-27-29-15-17-39-27)18-40-28-31-26-25(32-33-28)22-8-4-5-9-23(22)35(26)16-14-19-6-2-1-3-7-19/h1-13,15,17H,14,16,18H2,(H,29,34)(H,30,36)

InChI Key

GIWUDHAEHJNPTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=NC=CS6

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[5-(2-Phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide involves multiple steps. The initial step typically includes the formation of the triazinoindole core through the reaction of isatin with thiocarbohydrazide in glacial acetic acid . Subsequent steps involve the introduction of the phenylethyl group, thiazole ring, and sulfamoyl group through various substitution and coupling reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.

Scientific Research Applications

2-{[5-(2-Phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The triazinoindole core can bind to multiple receptors, modulating their activity. The sulfamoyl group may inhibit enzymes involved in inflammatory pathways, while the thiazole ring can interact with nucleic acids, affecting viral replication . These interactions result in the compound’s diverse biological effects.

Comparison with Similar Compounds

Similar compounds include other triazinoindole derivatives, such as:

Compared to these compounds, 2-{[5-(2-Phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide exhibits a broader range of biological activities due to its unique combination of functional groups.

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